2,4-dichloro-5-methoxybenzene-1-sulfonamide
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Overview
Description
2,4-dichloro-5-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7Cl2NO3S and a molecular weight of 256.11 g/mol . It is characterized by the presence of two chlorine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-methoxybenzene-1-sulfonamide typically involves the sulfonation of 2,4-dichloro-5-methoxybenzene. This can be achieved by reacting 2,4-dichloro-5-methoxybenzene with chlorosulfonic acid under controlled conditions to form the corresponding sulfonyl chloride, which is then treated with ammonia to yield the sulfonamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of sulfonation and subsequent conversion to the sulfonamide, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,4-dichloro-5-methoxybenzene-1-sulfonamide is utilized in several scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride: This compound is a precursor in the synthesis of 2,4-dichloro-5-methoxybenzene-1-sulfonamide.
2,5-dichloroanisole: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is responsible for its ability to inhibit certain enzymes, making it valuable in both research and potential therapeutic applications .
Properties
CAS No. |
2385285-00-5 |
---|---|
Molecular Formula |
C7H7Cl2NO3S |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
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